![molecular formula C24H18N4 B12939211 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine is an organic compound belonging to the carbazole family. This compound is characterized by the presence of two carbazole rings linked together through a diamine bridge. The unique structure of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine endows it with distinct chemical and physical properties, making it a valuable building block in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine typically involves the coupling of carbazole derivatives. One common method is the palladium-catalyzed Suzuki coupling reaction, where 9H-carbazol-3-ylboronic acid is reacted with 3-bromo-9H-carbazole under specific conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives, quinones, and hydrogenated carbazole compounds. These products have diverse applications in organic electronics, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine has significant applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine involves its interaction with molecular targets and pathways. In electronic applications, the compound facilitates efficient charge transport by forming stable charge-transfer complexes. In biological systems, its derivatives may interact with cellular targets, leading to specific biochemical effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(9H,9’H-3,3’-bicarbazole-9,9’-diyl)bis(N,N-diphenylaniline): This compound has a similar structure but includes diphenylaniline groups, enhancing its electron-rich properties.
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl: This compound features a phenyl group, which influences its solubility and reactivity.
Uniqueness
9H,9’H-[4,4’-Bicarbazole]-3,3’-diamine is unique due to its diamine bridge, which imparts distinct electronic properties and enhances its suitability for specific applications, such as in OLEDs and other electronic devices. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C24H18N4 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-(3-amino-9H-carbazol-4-yl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C24H18N4/c25-15-9-11-19-21(13-5-1-3-7-17(13)27-19)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)28-20/h1-12,27-28H,25-26H2 |
Clé InChI |
IARQBIYRLWUWFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


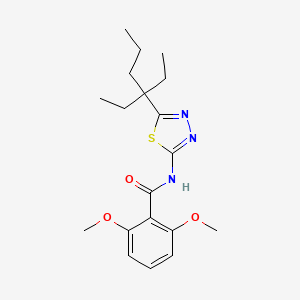
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
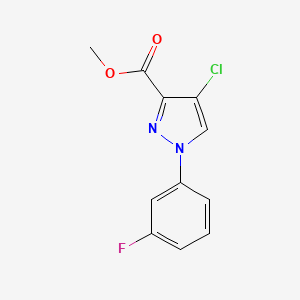
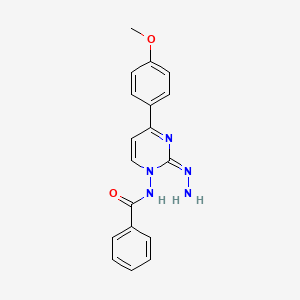

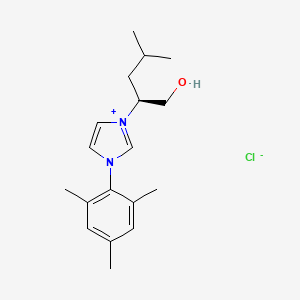
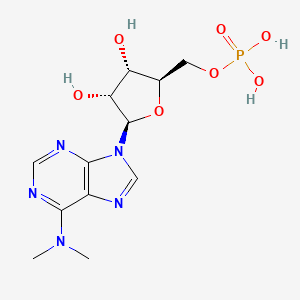
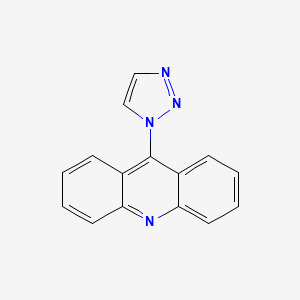
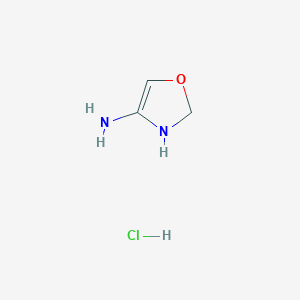
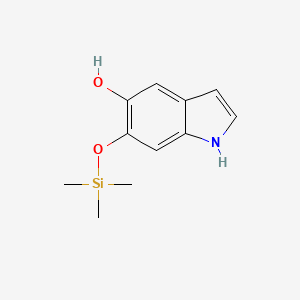
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid](/img/structure/B12939187.png)
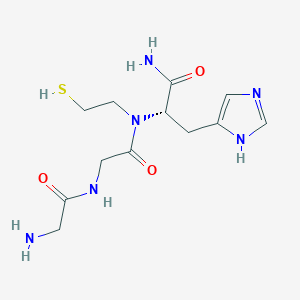
![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
